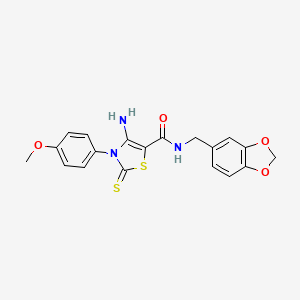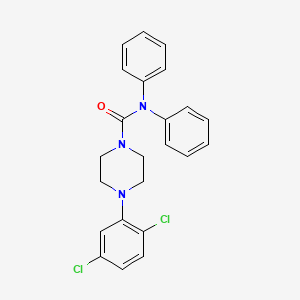
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is a complex organic compound characterized by its unique structure, which includes a dioxidotetrahydrothiophene ring, a fluorinated benzamide group, and a methoxybenzyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide typically involves multiple steps:
Formation of the Dioxidotetrahydrothiophene Ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.
Introduction of the Fluorinated Benzamide Group: The fluorinated benzamide can be synthesized by reacting 4-fluorobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Attachment of the Methoxybenzyl Group: The final step involves the nucleophilic substitution reaction where the methoxybenzyl group is introduced to the benzamide derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, particularly targeting the carbonyl groups.
Substitution: The benzamide and methoxybenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a valuable lead compound for drug discovery.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
作用機序
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-chloro-N-(4-methoxybenzyl)benzamide: Similar structure but with a chlorine atom instead of a fluorine atom.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-hydroxybenzyl)benzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(4-methoxybenzyl)benzamide is unique due to the combination of its dioxidotetrahydrothiophene ring, fluorinated benzamide group, and methoxybenzyl moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H20FNO4S |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C19H20FNO4S/c1-25-18-8-2-14(3-9-18)12-21(17-10-11-26(23,24)13-17)19(22)15-4-6-16(20)7-5-15/h2-9,17H,10-13H2,1H3 |
InChIキー |
JXAFHDIWMOCHPE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B12134983.png)
![3-(1H-benzimidazol-2-yl)-1-[3-(diethylamino)propyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12134990.png)

![N-(2,4-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12134997.png)


![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(7-methoxy-1-benzofuran-2-yl)carbonyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12135007.png)
![3-[(2,6-Dichlorophenyl)methylthio]-4-methyl-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12135013.png)

![2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-[(3-methylphenyl)carbamothioyl]acetamide](/img/structure/B12135027.png)
![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-(2-methoxyphenyl)acetamide](/img/structure/B12135041.png)

![[2-(4-Methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]naphthalene](/img/structure/B12135044.png)
![2-amino-1-[2-(cyclohexen-1-yl)ethyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B12135052.png)
